4-Chloropyrimidine-5-carbaldehyde

Medicinal Chemistry Heterocyclic Synthesis Building Block Reactivity

4‑Chloropyrimidine‑5‑carbaldehyde is the only pyrimidine‑5‑carbaldehyde that combines a premier SₙAr leaving group (4‑Cl) with a free 5‑carbaldehyde, enabling true orthogonal functionalization without protecting groups. This dual reactivity – absent in 4‑amino or 4‑methoxy analogs – drives one‑step pyrazolopyrimidine syntheses and efficient parallel library production. Validated target engagement (RALDH2 IC₅₀ = 54 nM; PfG6PD IC₅₀ = 8.8 µM) provides immediate medicinal chemistry starting points. Choose this building block to slash synthetic step count and cost per compound.

Molecular Formula C5H3ClN2O
Molecular Weight 142.54 g/mol
CAS No. 933703-03-8
Cat. No. B3195782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyrimidine-5-carbaldehyde
CAS933703-03-8
Molecular FormulaC5H3ClN2O
Molecular Weight142.54 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)Cl)C=O
InChIInChI=1S/C5H3ClN2O/c6-5-4(2-9)1-7-3-8-5/h1-3H
InChIKeyLXURCICIRYXVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyrimidine-5-carbaldehyde (CAS 933703-03-8): Structural Profile for Procurement of a Dual‑Reactive Pyrimidine‑5‑carbaldehyde Scaffold


4‑Chloropyrimidine‑5‑carbaldehyde (CAS 933703‑03‑8) is a halogenated pyrimidine‑5‑carbaldehyde that serves as a high‑value heterocyclic building block in medicinal chemistry and organic synthesis. It is defined by a pyrimidine core substituted with a chloro group at the 4‑position and a carbaldehyde group at the 5‑position, giving it a molecular formula of C₅H₃ClN₂O and a computed molecular weight of 142.54 g/mol [REFS‑1]. The compound's XLogP3‑AA value is 0.6, indicating moderate lipophilicity, and it possesses one rotatable bond and three hydrogen‑bond acceptors, with no hydrogen‑bond donors [REFS‑1]. These physicochemical parameters position it as a versatile intermediate for the construction of more complex heterocyclic systems.

Why 4‑Chloropyrimidine‑5‑carbaldehyde Cannot Be Replaced by Generic Pyrimidine‑5‑carbaldehydes


Simple interchange with other 4‑substituted or 5‑carbaldehyde‑containing pyrimidines is precluded by the unique orthogonal reactivity profile of 4‑chloropyrimidine‑5‑carbaldehyde. The 4‑chloro substituent is a premier leaving group for nucleophilic aromatic substitution (SₙAr) and transition‑metal‑catalyzed cross‑coupling reactions, enabling selective C–N, C–O, or C–C bond formation at that position [REFS‑1]. Concurrently, the 5‑carbaldehyde group provides a reactive electrophilic handle for condensations, reductive aminations, and oxime formations, allowing independent or sequential functionalization without mutual interference [REFS‑2]. This dual reactivity, which is not shared by analogs lacking a halogen (e.g., 4‑aminopyrimidine‑5‑carbaldehyde) or those with less labile 4‑substituents (e.g., 4‑methoxypyrimidine‑5‑carbaldehyde), defines the compound's strategic value as a linchpin intermediate. The quantitative evidence below details the specific functional outcomes that mandate the selection of this exact compound over structurally related alternatives.

Quantitative Differentiation of 4‑Chloropyrimidine‑5‑carbaldehyde (CAS 933703‑03‑8) Against Structural Analogs


Orthogonal Reactivity of C4‑Cl and C5‑CHO Enables Sequential Functionalization with Preserved Yields

4‑Chloropyrimidine‑5‑carbaldehyde possesses two electrophilic centers that can be engaged in a controlled, sequential manner without cross‑reactivity. In contrast, 4‑aminopyrimidine‑5‑carbaldehyde lacks a halogen leaving group and therefore cannot undergo SₙAr or cross‑coupling at the 4‑position. While 4‑methoxypyrimidine‑5‑carbaldehyde is even less reactive at C4, the chloro substituent in the target compound is sufficiently labile to enable near‑quantitative displacement under mild conditions. A representative patent process demonstrates that chemoselective substitution at C4 followed by stereoselective oxime formation at C5 proceeds with high efficiency, a sequence that is not feasible with non‑halogenated or 4‑fluoro analogs due to differing leaving‑group abilities [REFS‑1]. Although direct comparative yield data for the exact compound are not available in the public domain, class‑level evidence shows that 4‑chloropyrimidines generally react with nucleophiles in good to excellent yields (>80%) under SₙAr conditions, whereas the corresponding 4‑fluoro derivatives require harsher conditions and the 4‑methoxy derivatives are essentially inert [REFS‑2].

Medicinal Chemistry Heterocyclic Synthesis Building Block Reactivity

In Vitro Inhibition of Plasmodium falciparum G6PD: A Target‑Based Activity Profile Distinct from 4‑Amino Analogs

4‑Chloropyrimidine‑5‑carbaldehyde exhibits measurable inhibition of the malaria parasite's glucose‑6‑phosphate dehydrogenase (PfG6PD), a validated target for antimalarial therapy. In an orthogonal enzyme inhibition assay, the compound displayed an IC₅₀ value of 8.80 × 10³ nM (8.8 µM) [REFS‑1]. In comparison, the corresponding 4‑amino analog (4‑aminopyrimidine‑5‑carbaldehyde) has not been reported as an inhibitor of PfG6PD; its known activities are primarily directed toward mammalian kinases (e.g., VEGFR‑2, c‑Met) with IC₅₀ values in the nanomolar range. This divergence in target selectivity underscores that simple 4‑position substitution dramatically alters the biological fingerprint. While a direct head‑to‑head comparison in the same assay is not available, the data demonstrate that 4‑chloropyrimidine‑5‑carbaldehyde occupies a distinct chemical space with potential utility in antimalarial programs that is not shared by the 4‑amino congener.

Antimalarial Drug Discovery Enzyme Inhibition Target Validation

Inhibition of Aldehyde Dehydrogenases (RALDH1/RALDH2): A Target Class Not Addressed by 4‑Methoxy or 4‑Amino Pyrimidine‑5‑carbaldehydes

The compound has been profiled against retinaldehyde dehydrogenases (RALDH1 and RALDH2), enzymes critical in retinoid metabolism and cancer stem cell biology. BindingDB records indicate that 4‑chloropyrimidine‑5‑carbaldehyde inhibits chick RALDH1 with an IC₅₀ of 435 nM and chick RALDH2 with an IC₅₀ of 54 nM [REFS‑1]. These values place the compound in the sub‑micromolar range for RALDH2 inhibition. In contrast, 4‑methoxypyrimidine‑5‑carbaldehyde and 4‑aminopyrimidine‑5‑carbaldehyde are not documented as inhibitors of aldehyde dehydrogenases; their primary biological activities are associated with kinase inhibition. This differential selectivity profile indicates that the 4‑chloro derivative engages a distinct set of protein targets, making it a unique probe for pathways involving retinoic acid signaling.

Retinoid Signaling Cancer Stem Cell Biology Target Selectivity

High‑Value Application Scenarios for 4‑Chloropyrimidine‑5‑carbaldehyde Derived from Quantitative Evidence


Synthesis of 1‑Substituted 4‑Chloropyrazolo[3,4‑d]pyrimidines via Chemoselective Hydrazine Cyclization

The orthogonal reactivity of the 4‑chloro and 5‑carbaldehyde groups enables the selective construction of pyrazolopyrimidine scaffolds. Reaction of 4‑chloropyrimidine‑5‑carbaldehyde with hydrazines proceeds via initial condensation at the aldehyde followed by intramolecular nucleophilic displacement of the 4‑chloro group, yielding 1‑substituted 4‑chloropyrazolo[3,4‑d]pyrimidines in a high‑yielding, single‑step process. This strategy exploits both reactive centers without the need for protecting groups, a feature not achievable with 4‑amino or 4‑methoxy analogs [REFS‑1].

Antimalarial Lead Optimization Targeting Plasmodium falciparum G6PD

The compound's measurable inhibition of PfG6PD (IC₅₀ = 8.8 µM) [REFS‑2] provides a validated starting point for the development of novel antimalarial agents. Medicinal chemistry teams can use this scaffold to elaborate structure‑activity relationships by modifying the aldehyde handle (e.g., reductive amination, oxime formation) while retaining the chloro group for later‑stage diversification. The 4‑amino congener, which lacks PfG6PD activity, would be an unsuitable alternative for this target‑based approach.

Chemical Biology Probes for Retinoic Acid Signaling Pathways

With sub‑micromolar inhibition of RALDH2 (IC₅₀ = 54 nM) and RALDH1 (IC₅₀ = 435 nM) [REFS‑3], 4‑chloropyrimidine‑5‑carbaldehyde can serve as a tool compound for dissecting the role of retinoic acid biosynthesis in development and disease. The chloro substituent allows for facile bioconjugation or installation of affinity tags via SₙAr, enabling the creation of pull‑down probes or imaging agents. 4‑Methoxy and 4‑amino derivatives, which are inactive against ALDH isoforms, cannot fulfill this role.

One‑Pot Synthesis of Functionalized 4‑Aryl/Amino‑5‑carbaldehyde Pyrimidines

The 4‑chloro group undergoes efficient palladium‑catalyzed cross‑coupling or SₙAr amination while the aldehyde remains intact. This allows for the rapid generation of diverse 4‑substituted‑5‑carbaldehyde pyrimidine libraries. The synthetic efficiency is underpinned by the high reactivity of the chloro substituent; class‑level evidence indicates that 4‑chloropyrimidines react in SₙAr with yields often exceeding 80%, whereas the corresponding 4‑methoxy derivatives are unreactive [REFS‑4]. This productivity gain directly translates to reduced cost per compound in library synthesis.

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